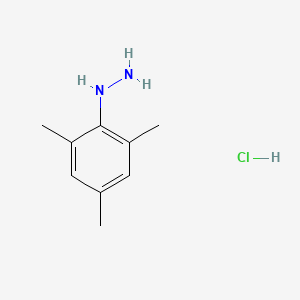

2,4,6-Trimethylphenylhydrazine hydrochloride

Descripción

Overview of Substituted Phenylhydrazines in Organic Chemistry

Substituted phenylhydrazines are foundational reagents in the field of organic synthesis. researchgate.netjindunchemistry.com They are widely used as crucial intermediates for producing a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. google.com The primary reactivity of these compounds stems from the nucleophilic nature of the terminal nitrogen atom and the ability of the N-N bond to participate in various cyclization and rearrangement reactions.

The most prominent application of substituted phenylhydrazines is the Fischer indole (B1671886) synthesis, a reaction discovered by Hermann Emil Fischer in 1883. wikipedia.orgthermofisher.com This powerful method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole, a privileged scaffold in medicinal chemistry. wikipedia.orgnih.gov Beyond indole synthesis, substituted phenylhydrazines are instrumental in constructing other heterocyclic systems such as pyrazoles, indazoles, and quinazolines. nih.gov In more recent years, they have also been explored as effective arylation agents in a variety of cross-coupling reactions, serving as environmentally friendly sources of aryl groups. nih.gov

Significance of 2,4,6-Trimethylphenylhydrazine Hydrochloride in Contemporary Chemical Research

This compound, also known as mesitylhydrazine (B77920) hydrochloride, is a substituted arylhydrazine that has found a specific and important niche in modern chemical research. lookchem.com Its primary significance lies in its use as a specialized building block and pharmaceutical intermediate. lookchem.com The defining feature of this compound is the sterically bulky 2,4,6-trimethylphenyl (mesityl) group. This bulk is not a hindrance but rather a critical feature that researchers exploit to control reaction pathways and achieve high selectivity.

In contemporary research, one of its key applications is in the synthesis of N-mesityl-substituted N-heterocyclic carbene (NHC) precatalysts, such as 1,2,4-triazolium salts. lookchem.com These bulky catalysts have proven highly effective in mediating challenging redox esterification reactions, particularly those involving sterically demanding substrates where smaller catalysts are ineffective. lookchem.com The mesityl group's steric hindrance influences the catalyst's geometry and reactivity, enabling transformations that were previously difficult to achieve.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 76195-82-9 |

| Molecular Formula | C₉H₁₄N₂·HCl |

| Molecular Weight | 186.68 g/mol |

| Melting Point | 300 °C |

| Boiling Point | 226.9 °C at 760 mmHg |

| Flash Point | 103.6 °C |

| Water Solubility | Soluble |

| Storage | Inert atmosphere, Room Temperature |

This data is compiled from chemical property databases. lookchem.com

Historical Context and Evolution of Research on Arylhydrazine Derivatives

The study of arylhydrazine derivatives has a rich history dating back to the late 19th century. The seminal work of Emil Fischer, which led to the development of the Fischer indole synthesis in 1883, marked the beginning of their widespread use in organic chemistry. thermofisher.comnih.gov The initial reaction mechanism, proposed by Robinson, involves the formation of a phenylhydrazone intermediate, which tautomerizes to an ene-hydrazine. nih.gov This is followed by a crucial nih.govnih.gov-sigmatropic rearrangement, cyclization, and the elimination of ammonia (B1221849) to yield the final aromatic indole product. wikipedia.orgjk-sci.com

For decades, research focused on refining and expanding the scope of this classic reaction. The development of various Brønsted and Lewis acid catalysts allowed for improved yields and applicability to a wider range of substrates. wikipedia.orgnih.gov A significant evolution in the field was the advent of palladium-catalyzed methods, such as the Buchwald modification, which enables the Fischer indole synthesis to be performed via the cross-coupling of aryl bromides and hydrazones. wikipedia.org This innovation broadened the accessibility of the required starting materials. More recently, the field has evolved to utilize arylhydrazines in entirely new ways, such as precursors for aryl radicals in C-H arylation and iodination reactions, moving beyond their traditional role in condensation chemistry. nih.govnih.govresearchgate.net

Current Research Trajectories for this compound

Current research on this compound and related bulky arylhydrazines is focused on harnessing their unique steric and electronic properties for advanced synthetic applications. A major trajectory involves their continued use in the design of sophisticated catalysts. The development of sterically hindered N-heterocyclic carbene (NHC) catalysts derived from mesitylhydrazine is a prime example, enabling highly selective organic transformations. lookchem.com

Another significant research direction is the expansion of their role as arylation agents. Arylhydrazines are increasingly viewed as "green" aryl sources because their reactions can be designed to produce benign byproducts like nitrogen gas and water. nih.gov Research is underway to develop new catalytic systems that can effectively use this compound for direct C-C and C-heteroatom bond formation through cross-coupling pathways.

Furthermore, recent studies have demonstrated that arylhydrazines can serve as efficient precursors to aryl radicals under mild, metal-free conditions. nih.govacs.org For instance, iodine-catalyzed reactions can generate aryl radicals from arylhydrazine hydrochlorides, which can then be used to arylate various substrates, such as quinones. nih.govacs.org This line of inquiry opens up new possibilities for forming carbon-carbon bonds using this compound in a catalytic and environmentally benign manner.

Table 2: Examples of Modern Synthetic Applications of Arylhydrazines

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| C-N Cross-Coupling | Primary aromatic amines, IBX/Cu(OAc)₂ | Diaryl-amines | Forms C-N bonds efficiently with broad substrate scope. nih.gov |

| Direct C-H Arylation | Arenes, Mn(OAc)₃, Reflux | Biaryls | Directly couples arylhydrazines with arenes, though often requires high temperatures. nih.gov |

| Synthesis of Aryl Iodides | I₂, DMSO, 60 °C | Aryl Iodides | A metal- and base-free method to convert arylhydrazines into valuable aryl iodide building blocks. nih.govresearchgate.net |

| Arylation of Naphthoquinones | Catalytic Iodine, Air | Aryl-Substituted Naphthoquinones | Generates aryl radicals under mild, aerobic conditions for C-C bond formation. nih.govacs.org |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2,4,6-trimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGPCULNJGZRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76195-82-9, 24006-09-5 | |

| Record name | 2,4,6-Trimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,4,6-trimethylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 2,4,6 Trimethylphenylhydrazine Hydrochloride

Classical Synthetic Pathways to 2,4,6-Trimethylphenylhydrazine Hydrochloride

The traditional approach to synthesizing this compound is a well-established two-step process that begins with the corresponding aniline (B41778) derivative. This method is a cornerstone of aromatic chemistry and remains widely practiced.

Synthesis from 2,4,6-Trimethylaniline Precursors

The primary route for the synthesis of this compound commences with 2,4,6-trimethylaniline, also known as mesidine. This process involves two fundamental reactions: diazotization followed by reduction.

The initial step is the diazotization of 2,4,6-trimethylaniline. This reaction is typically carried out by treating the aniline with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C). chemicalbook.comorganic-chemistry.orgbyjus.com The low temperature is crucial to prevent the decomposition of the resulting diazonium salt. The reaction of sodium nitrite with the acid generates nitrous acid in situ, which then reacts with the primary aromatic amine to form the 2,4,6-trimethylbenzenediazonium chloride.

Following the formation of the diazonium salt, the next step is its reduction to the corresponding hydrazine (B178648) derivative. byjus.com Various reducing agents can be employed for this transformation. A common and effective method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. chemicalbook.com The diazonium salt solution is added to a solution of stannous chloride, leading to the formation of the 2,4,6-trimethylphenylhydrazine, which precipitates from the acidic solution as its hydrochloride salt.

Alternatively, sodium sulfite (B76179) (Na₂SO₃) can be used as the reducing agent. orientjchem.org This method, first reported by Hermann Emil Fischer, involves the reduction of the diazonium salt with sulfite salts. researchgate.net The reaction proceeds through the formation of an intermediate diazosulfonate, which is then further reduced to the hydrazine. The final product is then isolated as the hydrochloride salt.

Diazotization: 2,4,6-Trimethylaniline is treated with NaNO₂ and HCl at 0-5 °C to form 2,4,6-trimethylbenzenediazonium chloride.

Reduction: The diazonium salt is then reduced with a suitable reducing agent like SnCl₂/HCl or Na₂SO₃ to yield 2,4,6-trimethylphenylhydrazine.

Salt Formation: In the acidic medium, the hydrazine is protonated and precipitates as this compound.

| Step | Reagents | Key Conditions | Product |

| Diazotization | 2,4,6-Trimethylaniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | 2,4,6-Trimethylbenzenediazonium chloride |

| Reduction | Stannous Chloride in HCl or Sodium Sulfite | Controlled temperature | 2,4,6-Trimethylphenylhydrazine |

| Precipitation | Hydrochloric Acid | Acidic medium | This compound |

General Principles of Phenylhydrazine (B124118) Hydrochloride Formation

The formation of phenylhydrazine hydrochloride salts is a direct consequence of the basic nature of the hydrazine moiety and the acidic conditions employed during the synthesis and workup. Hydrazines are derivatives of ammonia (B1221849) and, like ammonia, they are basic due to the lone pair of electrons on the nitrogen atoms.

In the classical synthesis of phenylhydrazines from diazonium salts, the reduction step is typically carried out in a strong acidic medium, most commonly hydrochloric acid. This acidic environment serves a dual purpose. Firstly, it is essential for the stability of the diazonium salt and for the activity of many reducing agents. Secondly, once the hydrazine is formed, it is immediately protonated by the excess acid present in the reaction mixture.

The protonation of the hydrazine base (R-NH-NH₂) by hydrochloric acid (HCl) results in the formation of the corresponding hydrazinium (B103819) salt (R-NH-NH₃⁺Cl⁻). These hydrochloride salts are generally crystalline solids and are often less soluble in the reaction medium than the free hydrazine base. This lower solubility facilitates the isolation and purification of the product by filtration. The hydrochloride salt can then be used directly in subsequent reactions or neutralized with a base to liberate the free hydrazine if required.

Modern Approaches for the Synthesis of Hydrazine Derivatives

While the classical methods are robust, modern organic synthesis has driven the development of more sophisticated and selective strategies for the preparation of substituted hydrazines. These approaches offer greater control over the substitution pattern and are often more amenable to the synthesis of complex molecules.

Regioselective Alkylation Strategies for Hydrazine Functionalization

A significant challenge in the synthesis of substituted hydrazines is the control of regioselectivity during alkylation, as direct alkylation can lead to a mixture of products. Modern methodologies have addressed this by employing protecting groups and forming reactive intermediates that direct the alkylation to a specific nitrogen atom.

One such strategy involves the formation of a nitrogen dianion from a protected hydrazine. organic-chemistry.orguni-konstanz.de For instance, a hydrazine derivative can be protected with a group like tert-butoxycarbonyl (Boc). Treatment of this protected hydrazine with a strong base, such as n-butyllithium, at low temperatures can generate a stable nitrogen dianion. This highly reactive intermediate can then be selectively alkylated. This method provides a powerful tool for the controlled synthesis of mono- or di-alkylated hydrazines. organic-chemistry.orguni-konstanz.de

Employment of Orthogonally Removable Protecting Groups in Hydrazide Synthesis

The concept of orthogonal protecting groups is central to modern synthetic chemistry, allowing for the selective deprotection of one functional group in the presence of others. thieme-connect.de This principle has been effectively applied in the synthesis of complex hydrazides, particularly in the context of solid-phase peptide synthesis (SPPS).

In SPPS, protecting groups that are labile to hydrazine, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), are used to protect the side chains of amino acids. The Dde group is stable to the acidic and basic conditions used to remove other protecting groups like Boc and Fmoc, respectively. However, it can be selectively cleaved by treatment with a dilute solution of hydrazine. This orthogonality allows for the selective modification of specific sites in a complex molecule.

Another example is the use of a photolabile o-nitroveratryl (oNv) group as a linker in SPPS. This linker can release hydrazide derivatives upon UV irradiation, a cleavage method that is orthogonal to most chemical deprotection strategies. researchgate.netgoogle.com

| Protecting Group | Cleavage Reagent | Orthogonal To |

| Dde | 2% Hydrazine in DMF | Fmoc, Boc |

| ivDde | 2% Hydrazine in DMF | Fmoc, Boc |

| oNv (linker) | UV light | Most chemical reagents |

Mitsunobu Reaction Applications in Hydrazine Derivative Alkylation

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including esters, ethers, and nitrogen-containing compounds. nih.gov This reaction has been successfully adapted for the alkylation of hydrazine derivatives.

In one approach, N-acyl or N-alkoxycarbonylaminophthalimides can be used as the nucleophile in a Mitsunobu reaction with primary or secondary alcohols. researchgate.net This allows for the efficient alkylation of the hydrazine nitrogen. The phthalimide (B116566) protecting group can then be removed by hydrazinolysis to yield the 1,1-disubstituted hydrazine.

Furthermore, a highly regioselective Sₙ2' Mitsunobu reaction has been developed for the synthesis of α-alkylidene-β-hydrazino acid derivatives. beilstein-journals.org This reaction occurs between Morita–Baylis–Hillman alcohols and azodicarboxylates in the presence of triphenylphosphine. This method represents a direct conversion of the alcohol functionality into a hydrazine derivative under mild conditions and with high stereoselectivity. beilstein-journals.org

Innovations in Synthetic Techniques and Reaction Conditions

Innovations in the synthesis of phenylhydrazine derivatives, including this compound, have been driven by the need for more efficient, scalable, and safer manufacturing processes. Research has focused on optimizing traditional methods and exploring novel synthetic pathways to improve yield, purity, and environmental footprint. Key areas of innovation include the adoption of integrated process technologies and the refinement of reaction conditions.

A significant advancement in the synthesis of related phenylhydrazine salts is the integration of multiple reaction steps into a single, continuous process. google.com This "one-pot" approach, which combines diazotization, reduction, and hydrolysis/salification, streamlines production by eliminating the need to isolate intermediate products. google.com Such integrated systems can significantly shorten total reaction times to as little as 20 minutes for the entire sequence. google.com This contrasts sharply with traditional batch processing, which involves sequential steps with distinct workups.

Continuous flow reactors represent another major innovation. This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved consistency and safety. For the synthesis of phenylhydrazine salts, continuous flow processes can be carried out in an integrated reactor where raw materials are fed continuously to produce the final product without interruption. google.com This method not only enhances efficiency but also offers high added value as a single set of equipment can be used to produce a variety of substituted phenylhydrazine products. google.com

A novel, albeit less common, approach for preparing substituted phenylhydrazines involves circumventing the standard diazotization of an aniline precursor. One such innovative route, developed for the synthesis of 2,4,6-trichlorophenylhydrazine, involves the chlorination of an N-anilino-dicarboximide intermediate, which is then cleaved using a base to release the final product. google.com This strategy avoids the direct handling of potentially unstable diazonium salts.

The following tables provide a comparative overview of different synthetic conditions and process architectures discussed in the literature for phenylhydrazine derivatives.

Table 1: Comparison of Reaction Conditions for the Reduction Step in Phenylhydrazine Synthesis

| Reducing Agent | Substrate | Temperature | pH | Reaction Time | Reported Yield/Purity | Source |

| Sodium Pyrosulfite | Phenyl diamine hydrochloride (for Phenyl diamine hydrochloride) | 20°C | 7 | 0.5 hours (hydrolysis step) | 98.56% Purity | google.com |

| Tin(II) Chloride (SnCl₂) | Aniline (for Phenylhydrazine hydrochloride) | 20°C (Room Temp.) | Acidic (Conc. HCl) | 2 hours | 98% Yield | chemicalbook.com |

| Stannic Chloride | Substituted Aniline | Not specified | Acidic (HCl solution) | Part of a <20 min total process | >75% Yield | google.com |

Table 2: Comparison of Batch vs. Integrated Continuous Flow Processes

| Feature | Traditional Batch Process | Integrated Continuous Flow Process | Source |

| Process Steps | Sequential (Diazotization, Reduction, Hydrolysis as separate steps) | Integrated ("One-pot" tandem reaction) | google.com |

| Reaction Time | Several hours per step | As low as < 20 minutes total | google.com |

| Isolation of Intermediates | Typically required | Not required | google.com |

| Scalability & Control | Can be challenging to scale; less precise control | Enhanced scalability; precise control over parameters | google.com |

| Equipment Versatility | Specific to process | A single setup can produce multiple derivatives | google.com |

Reactivity and Mechanistic Investigations of 2,4,6 Trimethylphenylhydrazine Hydrochloride

Fundamental Reactivity Profiles of Phenylhydrazine (B124118) Hydrochlorides

Phenylhydrazine hydrochlorides are versatile reagents in organic synthesis, largely owing to the reactive nature of the hydrazine (B178648) functional group attached to a phenyl ring. researchgate.net The hydrochloride salt form enhances the stability of the compound compared to the free base. researchgate.net For many reactions, the active phenylhydrazine can be generated in situ from its hydrochloride salt, often by using a mild base or by dissolving it in a suitable solvent system like aqueous ethanol. researchgate.net

The hydrazine moiety (–NHNH₂) is characterized by the presence of two nitrogen atoms, each bearing a lone pair of electrons. This makes hydrazines, including phenylhydrazine derivatives, potent nucleophiles. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen atom attached to the phenyl ring (α-nitrogen).

Kinetic studies on the reactions of various hydrazines with electrophiles have been conducted to quantify their nucleophilicity. researchgate.net While direct comparisons involving 2,4,6-trimethylphenylhydrazine are specific, general trends show that the nucleophilicity of substituted hydrazines is influenced by both electronic and steric factors. The presence of three methyl groups on the phenyl ring in 2,4,6-trimethylphenylhydrazine increases the electron density on the ring through an inductive effect. This electronic effect can be transmitted to the hydrazine moiety, potentially modulating its nucleophilicity. However, the ortho-methyl groups also introduce significant steric hindrance around the α-nitrogen, which can influence the regioselectivity and rate of its reactions with electrophiles.

| Nucleophile | Nucleophilicity Parameter (N) | Solvent |

|---|---|---|

| Hydrazine | 15.77 | Acetonitrile |

| Methylamine (B109427) | 15.84 | Acetonitrile |

| Hydroxylamine | 14.86 | Acetonitrile |

| Ammonia (B1221849) | 13.62 | Acetonitrile |

Data shows that hydrazine has a nucleophilicity comparable to that of methylamine in acetonitrile, indicating its strong nucleophilic character. researchgate.net The substitution on the phenyl ring, as in 2,4,6-trimethylphenylhydrazine, would modify these properties.

Phenylhydrazines and their salts can act as reducing agents in various organic transformations. researchgate.netnih.gov This reductive capacity stems from the ability of the hydrazine moiety to undergo oxidation, typically involving the cleavage of the N-N bond and the formation of nitrogen gas. While not as common as their use in condensation reactions, phenylhydrazines have been employed in specific reduction processes. For instance, they can participate in reductive arylations of certain organic molecules, where the phenylhydrazine serves as the source of the aryl group and also influences the redox nature of the reaction. taylorandfrancis.com

Detailed Mechanistic Elucidation of Key Reactions Involving 2,4,6-Trimethylphenylhydrazine Hydrochloride

The Fischer indole (B1671886) synthesis is a prominent chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgmdpi.comnih.gov Discovered by Emil Fischer in 1883, this method remains one of the most important and widely used routes for synthesizing substituted indoles, which are key structural motifs in many pharmaceuticals and natural products. mdpi.comalfa-chemistry.combyjus.com The reaction can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgtestbook.com

The first step of the Fischer indole synthesis is the acid-catalyzed condensation reaction between this compound and a carbonyl compound. alfa-chemistry.combyjus.com In this step, the nucleophilic terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon. chegg.com This is followed by the elimination of a water molecule to form a C=N double bond, resulting in the corresponding 2,4,6-trimethylphenylhydrazone intermediate. nih.govalfa-chemistry.com

The formation of the hydrazone is a reversible process, but it is typically driven to completion by removing the water formed during the reaction. alfa-chemistry.com The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. byjus.comchegg.com It is often possible to perform the entire indole synthesis in a "one-pot" procedure without isolating the hydrazone intermediate. byjus.comijarsct.co.in

Following its formation, the phenylhydrazone intermediate undergoes a critical tautomerization to form an ene-hydrazine species. nih.govalfa-chemistry.com This step involves the migration of a proton from the α-carbon of the original carbonyl component to the imine nitrogen. wikipedia.orgmdpi.com This isomerization establishes an equilibrium between the hydrazone and the more reactive ene-hydrazine tautomer. wikipedia.org

The ene-hydrazine is a key intermediate because it possesses the necessary structure to undergo the subsequent and defining step of the Fischer indole synthesis: a jk-sci.comjk-sci.com-sigmatropic rearrangement. wikipedia.orgbyjus.comjk-sci.com The formation of the ene-hydrazine is essential for the creation of the new carbon-carbon bond required for the indole ring system. mdpi.comnih.gov The equilibrium between the hydrazone and ene-hydrazine is influenced by the acid catalyst and the structure of the reactants. ijarsct.co.in

| Phenylhydrazine Derivative | Ketone | Product | Yield (%) |

|---|---|---|---|

| Phenylhydrazine | Acetone | 2-Methylindole | ~79 |

| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,7-Tetramethyl-3H-indole | High Yield |

| m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | 1,2,3,4,5,6,7,8-Octahydro-1,8-dimethylcarbazole | High Yield |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitro-3H-indole | 10-30 |

This data illustrates how substituents on the phenylhydrazine ring and the structure of the ketone can significantly impact the yield of the Fischer indole synthesis. mdpi.comnih.gov

The Fischer Indole Synthesis

Protonation and Subsequentorganic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement

The reactivity of this compound in the context of the Fischer indole synthesis is initiated by its reaction with an aldehyde or ketone to form a 2,4,6-trimethylphenylhydrazone. This hydrazone, under acidic conditions, is the key intermediate for the subsequent steps. The accepted mechanism begins with the protonation of the hydrazone. This is followed by tautomerization to its corresponding enehydrazine form.

The crucial step in the formation of the indole scaffold is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the protonated enehydrazine intermediate. This concerted, pericyclic reaction involves the redistribution of six electrons and results in the cleavage of the N-N bond and the simultaneous formation of a new C-C bond between the aromatic ring and the enamine carbon. The presence of the three methyl groups on the phenyl ring of 2,4,6-trimethylphenylhydrazine influences the electronic and steric environment of the reaction, but the fundamental pathway of the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement remains the rate-determining step for the core transformation. This rearrangement produces a di-imine intermediate, which is poised for the subsequent cyclization.

Cyclization and Ammonia Elimination Pathways

Following the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, the resulting di-imine intermediate undergoes a series of rapid, acid-catalyzed steps to form the aromatic indole ring. The first of these is an intramolecular cyclization. The nucleophilic terminal nitrogen atom of the original hydrazine moiety attacks the imine carbon, forming a new five-membered ring. This cyclization step yields a non-aromatic, cyclic aminal intermediate, often referred to as an aminoindoline.

The final step in the classic Fischer indole synthesis pathway is the elimination of a molecule of ammonia (NH₃) from this cyclic aminal. This elimination process, driven by the formation of a stable aromatic system, is facilitated by the acidic catalyst. The loss of ammonia and a subsequent proton transfer leads to the rearomatization of the six-membered ring and the formation of the final, energetically favorable substituted indole product. The ammonia produced can neutralize the acid catalyst, which is why the reaction often requires stoichiometric or even excess amounts of acid to proceed to completion. frontiersin.org

Influence of Acidic Catalysts on Reaction Efficiency and Selectivity

The choice of acidic catalyst is a critical parameter in the Fischer indole synthesis, significantly impacting reaction efficiency, yield, and in some cases, product selectivity. A wide variety of both Brønsted and Lewis acids have been successfully employed to catalyze the transformation of 2,4,6-trimethylphenylhydrazones into indoles. wikipedia.orgnih.govscispace.com

Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA) are commonly used. nih.gov Lewis acids, including zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃), are also effective catalysts for this reaction. wikipedia.orgscispace.com The strength and concentration of the acid can determine the reaction rate and the final product distribution, particularly when using unsymmetrical ketones that can lead to different regioisomers. researchgate.net For instance, stronger acids or higher concentrations can sometimes favor cyclization at a less sterically hindered position. The catalyst facilitates both the initial tautomerization to the enehydrazine and the final ammonia elimination steps. However, as the reaction liberates ammonia, a significant portion of the catalyst is neutralized, often necessitating its use in stoichiometric quantities. frontiersin.org

| Catalyst Type | Examples | General Observations |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TSA | Widely used; acid strength can influence regioselectivity and reaction rate. PPA is often effective for higher-boiling point substrates. nih.gov |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Effective catalysts, with ZnCl₂ being one of the earliest and still commonly used. Can influence product distribution. wikipedia.orgnih.gov |

| Solid Acids | Zeolites, Montmorillonite clays | Offer advantages in terms of easier separation and potential for reuse, aligning with green chemistry principles. |

Studies on Regioselectivity in Substituted Indole Formation

When a substituted phenylhydrazine, such as 2,4,6-trimethylphenylhydrazine, reacts with an unsymmetrical ketone, the formation of two different regioisomeric indoles is possible. The direction of the cyclization is determined by which α-carbon of the ketone is involved in the initial enehydrazine formation and subsequent C-C bond formation. The regioselectivity of this process is influenced by several factors, including the nature of the acid catalyst, the reaction temperature, and the steric and electronic properties of both the hydrazine and the ketone. organic-chemistry.org

In the case of 2,4,6-trimethylphenylhydrazine, the ortho-methyl groups exert a significant steric influence. This steric hindrance can direct the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization to the less hindered ortho position of the phenyl ring if one were available. However, since both ortho positions are blocked by methyl groups, the reaction proceeds without this particular complication. When reacting with an unsymmetrical ketone, the formation of the enehydrazine tautomer can occur towards either of the two different α-carbons. Generally, the thermodynamically more stable (more substituted) enehydrazine is favored, leading to the corresponding indole. However, under strongly acidic conditions, the reaction can be kinetically controlled, sometimes favoring cyclization at the less-substituted α-carbon. researchgate.net Studies have shown that higher acidity and higher temperatures can favor cyclization toward the less substituted position.

| Ketone Type | Potential Products | Factors Influencing Regioselectivity |

|---|---|---|

| Unsymmetrical (e.g., Methyl Ethyl Ketone) | Two possible regioisomeric indoles | Acid strength, temperature, steric hindrance from both ketone and hydrazine substituents. researchgate.netorganic-chemistry.org |

| Cyclic (e.g., 2-Methylcyclohexanone) | Two possible regioisomeric tetrahydrocarbazoles | Formation of the more substituted enol-hydrazine is often favored, but reaction conditions can alter the product ratio. nih.gov |

Isotopic Labeling Investigations of Nitrogen Atom Incorporation

To elucidate the precise mechanism of the Fischer indole synthesis, isotopic labeling studies have been conducted. These experiments are designed to track the fate of specific atoms throughout the reaction sequence. A key question in the early mechanistic studies was which of the two nitrogen atoms from the starting phenylhydrazine is incorporated into the final indole ring and which is eliminated as ammonia.

By synthesizing phenylhydrazine with one of the nitrogen atoms (either Nα, bonded to the aryl group, or Nβ, the terminal nitrogen) labeled with the ¹⁵N isotope, researchers have definitively traced the pathway. These studies consistently show that the aryl nitrogen (Nα or N1) of the starting phenylhydrazine is the one that remains in the heterocyclic ring of the indole product. wikipedia.orgnih.gov The terminal Nβ (or N2) nitrogen is the one that is ultimately eliminated as ammonia during the final aromatization step. nih.gov This finding provides strong support for the proposed mechanism involving a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, as this pathway naturally leads to the retention of the N1 nitrogen within the newly formed five-membered ring.

Reactions Leading to Triazolyl Derivatives

Beyond its extensive use in indole synthesis, this compound is a valuable precursor for the synthesis of other nitrogen-containing heterocycles, notably triazole derivatives. 1,2,4-Triazoles, in particular, are synthesized through various condensation reactions where the hydrazine moiety provides two adjacent nitrogen atoms for the resulting five-membered ring.

Several established methods for 1,2,4-triazole (B32235) synthesis are applicable to 2,4,6-trimethylphenylhydrazine. One common approach is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with diacylamines. scispace.com Another method is the Pellizzari reaction, where a hydrazine is heated with an amide and an acyl hydrazide. scispace.com More modern approaches include the reaction of hydrazines with amidine reagents or the condensation with formamide (B127407) under microwave irradiation, which can proceed without a catalyst. organic-chemistry.orgorganic-chemistry.org In these syntheses, the 2,4,6-trimethylphenyl group would be attached to one of the nitrogen atoms of the resulting triazole ring, yielding a 1-(2,4,6-trimethylphenyl)-1H-1,2,4-triazole derivative. These compounds are of interest as ligands in coordination chemistry and as scaffolds for the development of new catalysts.

Exploration of Other Carbon-Nitrogen Bond-Forming Reactions

The reactivity of this compound extends to other carbon-nitrogen bond-forming reactions beyond the synthesis of indoles and triazoles. The nucleophilic nature of the nitrogen atoms allows for its participation in a variety of transformations.

One notable reaction is its use in the synthesis of pyrazoline and pyrazole (B372694) derivatives. The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, typically proceeds via a Michael addition of the terminal nitrogen to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation with the carbonyl group and subsequent dehydration to yield the stable pyrazole ring or a dihydropyrazole (pyrazoline) product. researchgate.netuclm.es

Additionally, the Japp-Klingemann reaction provides an alternative route to form hydrazones, which are key intermediates in the Fischer indole synthesis. This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or β-keto ester, which then undergoes decarboxylation or deacylation to yield the corresponding hydrazone. wikipedia.org While this reaction forms a hydrazone rather than directly using a pre-formed hydrazine, it represents an important C-N bond-forming strategy in this area of chemistry. Finally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized C-N bond formation and can be applied to hydrazine derivatives to form N-aryl linkages. wikipedia.org

Applications in Advanced Organic Synthesis

Role as a Precursor for the Synthesis of Heterocyclic Compounds

The reactivity of the hydrazine (B178648) functional group makes 2,4,6-trimethylphenylhydrazine hydrochloride a valuable precursor for synthesizing a wide array of nitrogen-containing heterocyclic compounds. These structures form the core of many pharmaceuticals and biologically active molecules. researchgate.net

The Fischer indole (B1671886) synthesis is a classic and widely used chemical reaction for producing the indole aromatic heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govwikipedia.org Discovered in 1883 by Hermann Emil Fischer, this reaction remains one of the most important methods for preparing substituted indoles. thermofisher.com

The reaction mechanism begins with the formation of a phenylhydrazone from the reaction of the phenylhydrazine with a carbonyl compound. wikipedia.orgalfa-chemistry.com This intermediate then tautomerizes to an enamine form. Under acidic catalysis, the enamine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of an ammonia (B1221849) molecule, to yield the final aromatic indole. wikipedia.orgalfa-chemistry.com The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. nih.govwikipedia.org

In this context, this compound serves as the arylhydrazine component. Its reaction with various aldehydes and ketones leads to the formation of indoles specifically substituted with methyl groups at the 4, 6, and 7-positions of the indole ring. The steric hindrance from the ortho-methyl groups on the mesityl ring can influence the reaction's regioselectivity when unsymmetrical ketones are used. thermofisher.com This method provides a direct route to a class of highly substituted indoles that are valuable for further synthetic elaboration.

| Arylhydrazine Precursor | Carbonyl Reactant | Resulting Indole Structure Core |

|---|---|---|

| This compound | Acetone | 2,4,6,7-Tetramethyl-1H-indole |

| This compound | Pyruvic acid | 4,6,7-Trimethyl-1H-indole-2-carboxylic acid |

| This compound | Cyclohexanone | 5,7,8-Trimethyl-1,2,3,4-tetrahydrocarbazole |

Beyond indole synthesis, this compound is a key starting material for other important nitrogen-containing heterocycles, such as pyrazoles and pyridazines.

Pyrazoles: These are five-membered aromatic rings containing two adjacent nitrogen atoms. The synthesis of pyrazoles often involves the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org The reaction of this compound with a suitable 1,3-diketone, for instance, would lead to the formation of a 1-(2,4,6-trimethylphenyl)-substituted pyrazole (B372694). These pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science. ekb.eghilarispublisher.com

Pyridazines: Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. Their synthesis can be achieved through the reaction of hydrazines with 1,4-dicarbonyl compounds, γ-keto acids, or through cycloaddition reactions. nih.govorganic-chemistry.org Using this compound in these synthetic routes allows for the introduction of the bulky and lipophilic mesityl group onto the pyridazine (B1198779) core, which can be used to modulate the physicochemical and pharmacological properties of the final molecule.

| Target Heterocycle | Typical Co-reactant for Hydrazine | General Product Structure |

|---|---|---|

| Pyrazole | 1,3-Diketone (e.g., Acetylacetone) | 1-(2,4,6-trimethylphenyl)-3,5-dimethyl-1H-pyrazole |

| Pyridazine | 1,4-Diketone (e.g., Succinaldehyde) | 1-(2,4,6-trimethylphenyl)pyridazin-1-ium |

Utilization in Medicinal Chemistry and Bioactive Compound Development

The structural motifs derived from this compound are prevalent in many biologically active compounds. Hydrazine and its derivatives are recognized as important pharmacophores in drug discovery. iscientific.org

Hydrazides, a class of compounds derived from hydrazines, have been investigated for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticonvulsant activities. iscientific.orgnih.govresearchgate.net The synthesis of these derivatives often involves the condensation of 2,4,6-trimethylphenylhydrazine with carboxylic acids or their activated forms to create acylhydrazides, which can be further modified. The mesityl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile. The hydrazine linker itself is a versatile scaffold that allows for the systematic modification of substituents to optimize biological activity and explore structure-activity relationships (SAR).

Many heterocyclic compounds containing nitrogen, such as pyrazoles, triazines, and indoles, form the basis of numerous anti-cancer agents. mdpi.comresearchgate.netresearchgate.net this compound serves as a precursor for the synthesis of novel molecules that are subsequently evaluated for their anti-proliferative effects against various cancer cell lines.

Research has shown that derivatives incorporating pyrazole and triazole rings can exhibit significant cytotoxicity towards tumor cells. For example, novel pyrazole derivatives have been synthesized and tested against breast cancer (MCF-7) and neuroblastoma cell lines. ekb.egmdpi.com Similarly, certain 1,2,4-triazolo[3,4-a]phthalazine derivatives have demonstrated good anti-cancer activities against cell lines such as MGC-803 (gastric cancer) and HeLa (cervical cancer). researchgate.net Furthermore, pyrazine (B50134) derivatives have been synthesized and screened for their activity against human colon cancer cell lines (HCT-116 and HT-29), with some compounds showing promising results by inducing apoptosis. mdpi.com The synthesis of these complex molecules often relies on building blocks like this compound to construct the core heterocyclic system.

| Compound Class | Cancer Cell Line(s) | Reported Finding |

|---|---|---|

| Quinoline Hydrazide Derivatives | SH-SY5Y & Kelly (Neuroblastoma), MDA-MB-231 & MCF-7 (Breast) | Some analogues significantly reduced cell viability with micromolar potency. mdpi.com |

| 1,2,4-Triazolo[3,4-a]phthalazine Derivatives | MGC-803, EC-9706, HeLa, MCF-7 | One compound exhibited good anticancer activities with IC50 values from 2.0 to 4.5 µM. researchgate.net |

| Pyrazine Derivatives | HCT-116 & HT-29 (Colon) | One compound showed remarkable anticancer activity on HT-29 cells by inducing the mitochondrial apoptotic pathway. mdpi.com |

The development of new anti-viral agents is a critical area of medicinal chemistry. Heterocyclic compounds, particularly those containing triazine and carbothioamide moieties derived from hydrazines, have shown potential as inhibitors of viral replication. nuph.edu.uanbuv.gov.ua

Studies have focused on the synthesis of 1,3,5-triazine (B166579) derivatives as potential anti-viral agents. For instance, certain trisubstituted 1,3,5-triazine derivatives have shown significant activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov In another study, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides were synthesized and evaluated for their activity against the Yellow Fever Virus (YFV). nuph.edu.uanbuv.gov.ua The results indicated that many of the compounds exhibited inhibitory activity at low concentrations, making them a promising class for further development. nuph.edu.uanbuv.gov.ua The synthetic pathways to these complex molecules can utilize precursors like this compound to introduce specific structural features essential for their biological function.

Development of Hydrazide-Hydrazone Derivatives for Medicinal Applications

Hydrazide-hydrazone derivatives are a class of organic compounds recognized for their significant roles in medicinal chemistry and pharmaceutical applications due to a wide spectrum of biological activities. These compounds are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. This compound can serve as a key starting material in the multi-step synthesis of hydrazides that are subsequently used to form these bioactive derivatives.

The general synthetic pathway involves converting the parent hydrazine into a hydrazide, which then reacts with various carbonyl compounds to yield the final hydrazide-hydrazone product. The resulting azomethine group (-NHN=CH-) is a crucial pharmacophore in many biologically active molecules.

Research has demonstrated that incorporating a 2,4,6-trimethylphenyl (mesityl) moiety can lead to compounds with notable biological effects. For instance, 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid [(2,4,6-trimethylphenyl)methylene] hydrazide has exhibited activity against Acinetobacter calcoaceticus, a bacterium of significant clinical relevance. The broad therapeutic potential of hydrazide-hydrazone derivatives is well-documented, with studies reporting a range of activities.

Table 1: Reported Biological Activities of Hydrazide-Hydrazone Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various strains of bacteria and fungi. |

| Anticancer | Shows inhibitory effects against various cancer cell lines. |

| Anti-inflammatory | Demonstrates potential in reducing inflammation. |

| Anticonvulsant | Exhibits activity in models of seizure disorders. |

| Antitubercular | Active against Mycobacterium tuberculosis. |

| Antiviral | Shows potential in inhibiting viral replication. |

Application in the Synthesis of N-Heterocyclic Carbene (NHC) Complexes

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the ability to form robust bonds with transition metals make them superior alternatives to traditional phosphine (B1218219) ligands in many catalytic transformations. The steric and electronic properties of an NHC ligand are critical to its performance and can be precisely controlled by modifying the substituents on the nitrogen atoms of the heterocyclic ring.

This compound is a valuable precursor for the synthesis of NHC ligands bearing the 2,4,6-trimethylphenyl (mesityl) group. This bulky group provides significant steric hindrance around the metal center, which can enhance catalyst stability, prevent dimerization, and influence the selectivity of catalytic reactions.

The synthesis of these NHC precursors, typically imidazolium (B1220033) or triazolium salts, often involves the reaction of a derivative of 2,4,6-trimethylphenylhydrazine in a cyclization reaction to form the heterocyclic core. Subsequent deprotonation of the resulting azolium salt yields the free carbene, which can then be coordinated to a metal center. These complexes are used as catalysts in a wide array of organic transformations, including C-H activation and cross-coupling reactions.

Table 2: Representative NHC Ligands and Precursors Derived from Mesityl-Containing Building Blocks

| Ligand/Precursor Name | Abbreviation | Structural Class | Application |

|---|---|---|---|

| 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | IMes | Imidazolylidene | Cross-coupling reactions, metathesis. |

| 3-[3-(2,4,6-trimethylphenyl)-3H-imidazolium-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-pyridazine | - | Imidazolium Salt | Precursor for gold(I) carbene complexes for catalysis. |

| N-Mesityl-1,2,4-triazolium salts | - | Triazolium Salt | Precatalysts for redox esterification reactions. |

Potential Contributions to Materials Science and Organic Electronics Research

While direct, large-scale applications of this compound in materials science are still an emerging area, its derivatives hold significant potential. Arylhydrazines are versatile building blocks for synthesizing nitrogen-containing heterocyclic compounds, a class of molecules frequently investigated for their use in organic electronics.

Through reactions like the Fischer indole synthesis, this compound can be converted into substituted indoles. Indole and its derivatives are known to possess interesting photophysical properties and can serve as core structures for organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors. mdpi.com The presence of the bulky and rigid 2,4,6-trimethylphenyl group can influence the solid-state packing, solubility, and thermal stability of these materials, which are critical parameters for device performance. nih.gov

Furthermore, hydrazine derivatives can be used in the synthesis of conductive polymers. scilit.comnih.gov Nitrogen-containing polymers are studied for their electronic properties and potential applications in sensors, batteries, and anti-corrosion coatings. The incorporation of the mesityl group could enhance the processability and environmental stability of such polymers. Research in this domain focuses on designing and synthesizing novel monomers derived from functionalized arylhydrazines to create materials with tailored electronic and physical properties.

Industrial Applications of Hydrazine Derivatives (Chemical Transformations Focus)

On an industrial scale, arylhydrazines are valuable intermediates primarily used in the synthesis of pharmaceuticals and agrochemicals. materialsciencejournal.org Their utility stems from their ability to participate in key chemical transformations that build complex molecular scaffolds from simpler precursors.

One of the most significant industrial applications of arylhydrazines is the Fischer indole synthesis . This reaction, discovered in 1883, is a robust and widely used method for producing the indole heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org Indoles are a ubiquitous structural motif in natural products, pharmaceuticals (e.g., triptans for migraines), and functional materials. wikipedia.org this compound is an ideal substrate for this reaction, allowing for the synthesis of indoles with specific substitution patterns that are otherwise difficult to access. This process is often performed as a one-pot synthesis, making it efficient for large-scale production. thermofisher.com

Beyond indole synthesis, hydrazine derivatives are employed in a variety of other industrial chemical processes. Their roles are diverse and leverage the unique reactivity of the hydrazine functional group.

Table 3: General Industrial Applications of Hydrazine Derivatives

| Application Area | Role of Hydrazine Derivative |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for heterocyclic compounds (indoles, pyrazoles). nih.gov |

| Agrochemicals | Building block for herbicides, fungicides, and plant growth regulators. |

| Polymer Industry | Used as foaming agents (gas generators) for plastics and as polymer cross-linkers. |

| Reducing Agents | Employed for corrosion control in boilers and for metal plating. |

| Dye Manufacturing | Precursor for certain types of azo dyes used in the textile industry. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of compounds like 2,4,6-trimethylphenylhydrazine hydrochloride. These methods provide insights into the geometric and electronic properties at the atomic level.

Application of Density Functional Theory (DFT) for Geometry Optimization and Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules such as this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various molecular properties can be predicted. These include, but are not limited to, vibrational frequencies (for comparison with experimental infrared and Raman spectra), and thermodynamic properties at different temperatures.

Table 1: Illustrative Predicted Geometric Parameters for 2,4,6-Trimethylphenylhydrazine (Cation) from a Hypothetical DFT Calculation

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (hydrazine) | 1.42 | - | - |

| N-N | 1.45 | - | - |

| C-C (aromatic) | 1.40 (avg.) | 120.0 (avg.) | - |

| C-N-N | - | 118.5 | - |

| C-C-N-N | - | - | 15.0 |

Analysis of Electronic Configuration and Polarization Effects

The electronic configuration and polarization effects within this compound can be analyzed using the output of DFT calculations. Natural Bond Orbital (NBO) analysis is a common technique to study charge distribution, hybridization, and intramolecular interactions. It can reveal the nature of the bonding and the extent of electron delocalization within the molecule.

The molecular electrostatic potential (MEP) surface is another valuable tool. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites of electrophilic and nucleophilic attack. For the 2,4,6-trimethylphenylhydrazine cation, the area around the -NH2+ group would be expected to be highly electron-deficient.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. For 2,4,6-trimethylphenylhydrazine, a key reaction is the Fischer indole (B1671886) synthesis. Computational studies on this reaction with other phenylhydrazines have been performed to map out the potential energy surface.

This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state theory can then be used to calculate the activation energies and reaction rates. ambeed.com Such models can provide a deep understanding of the reaction pathway, including the rate-determining step, and how substituents on the phenyl ring might influence the reaction's outcome. These computational approaches are critical for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Methodologies for Molecular Design and Optimization

In silico methodologies are increasingly used in the design and optimization of molecules with desired properties, particularly in drug discovery. chemmethod.com For derivatives of 2,4,6-trimethylphenylhydrazine, these methods can predict pharmacokinetic and toxicological properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). chemmethod.comchemmethod.com

Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.com If 2,4,6-trimethylphenylhydrazine derivatives are being investigated as potential inhibitors of an enzyme, for instance, docking studies can predict their binding affinity and mode of interaction with the enzyme's active site. chemmethod.com This information is invaluable for designing more potent and selective analogs. Physicochemical properties relevant to a compound's drug-likeness, such as lipophilicity (LogP) and topological polar surface area (TPSA), can also be calculated. ambeed.com

Table 2: Illustrative Calculated Physicochemical Properties for 2,4,6-Trimethylphenylhydrazine

| Property | Calculated Value |

| Topological Polar Surface Area (TPSA) | 38.05 Ų ambeed.com |

| Molar Refractivity | 55.51 ambeed.com |

| Number of Rotatable Bonds | 1 ambeed.com |

| Number of H-bond Acceptors | 1 ambeed.com |

| Number of H-bond Donors | 2 ambeed.com |

Note: These values are for the neutral form of the molecule and are sourced from computational predictions. ambeed.com

Analytical and Characterization Methodologies in Research on 2,4,6 Trimethylphenylhydrazine Hydrochloride

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2,4,6-trimethylphenylhydrazine hydrochloride. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound. thermofisher.comthermofisher.com The IR spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching of the hydrazine (B178648) group, C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring. A product specification sheet for a commercial sample of this compound confirms that its identity is verified by FTIR, indicating that a reference spectrum is available for comparison. thermofisher.comthermofisher.com

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 2975 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. In techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ would be expected as the base peak. The fragmentation pattern would likely involve cleavage of the N-N bond and loss of the methyl groups, providing further structural confirmation. For related hydrazine compounds, GC-MS analysis often involves derivatization to improve volatility and chromatographic performance. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., Thin-Layer Chromatography, Column Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of this compound. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve separation on a silica (B1680970) gel plate. Visualization of the spots can be achieved under UV light or by using a suitable staining reagent.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. Silica gel is commonly used as the stationary phase, and the mobile phase is selected based on the separation achieved by TLC. This technique allows for the effective removal of impurities and unreacted starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For hydrazine derivatives, which can be less volatile, derivatization is often employed to enhance their volatility and improve chromatographic separation. researchgate.net This method provides both retention time data for quantification and mass spectral data for identification, making it highly specific for purity assessment and impurity profiling.

Advanced Analytical Approaches for Complex Reaction Mixtures

The analysis of complex reaction mixtures containing this compound often requires more sophisticated analytical techniques to identify and quantify all components.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS and its tandem version, LC-MS/MS, are powerful tools for analyzing complex mixtures without the need for derivatization. These techniques are particularly useful for monitoring the progress of reactions where this compound is a reactant or product. The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of trace-level components in the presence of a complex matrix. For example, LC-MS methods have been successfully developed for the determination of other substituted phenylhydrazines and their metabolites in various samples. scitepress.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring: In-situ NMR spectroscopy can be a valuable tool for studying the kinetics and mechanism of reactions involving this compound. By acquiring NMR spectra at different time points during a reaction, it is possible to monitor the disappearance of reactants and the appearance of products in real-time, providing valuable insights into the reaction pathway.

Future Research Directions for 2,4,6 Trimethylphenylhydrazine Hydrochloride

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of arylhydrazines often involves multi-step processes that utilize hazardous reagents and generate significant chemical waste. A key area for future research is the development of sustainable and environmentally benign synthetic protocols for 2,4,6-trimethylphenylhydrazine hydrochloride. This involves exploring alternative reagents, catalysts, and reaction conditions that adhere to the principles of green chemistry.

Current industrial methods for producing substituted phenylhydrazines can have a considerable environmental impact. Research is underway to develop greener alternatives that offer high yields, reduce costs, and minimize waste. For instance, a one-pot, solvent-free method for the preparation of hydrazides using microwave irradiation has been shown to be superior to conventional methods, boasting a higher atom economy and a significantly lower environmental factor. researchgate.net While not yet applied specifically to this compound, this approach represents a promising avenue for future investigation. Another approach to consider is the use of continuous flow synthesis, which can improve safety and reduce byproducts in the production of phenylhydrazine (B124118) salts.

Future research in this area could focus on several key aspects:

Catalytic Systems: Investigating novel catalysts, such as those based on earth-abundant metals or organocatalysts, to replace more toxic and expensive heavy metal catalysts. mdpi.com

Alternative Solvents: Exploring the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace volatile organic compounds.

Energy Efficiency: Developing synthetic routes that proceed under milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption.

Waste Valorization: Designing processes where byproducts can be recycled or repurposed, contributing to a circular economy model.

A comparative look at traditional versus potential green synthetic routes highlights the potential for improvement:

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Reagents | Often involves hazardous materials like stannous chloride. | Utilization of non-toxic, renewable starting materials. |

| Solvents | Typically uses volatile organic compounds. | Employs water, ionic liquids, or solvent-free conditions. |

| Energy | May require high temperatures and pressures. | Aims for ambient temperature and pressure conditions. |

| Waste | Generates significant amounts of chemical waste. | Designed for minimal waste generation and easy product isolation. |

Exploration of Novel Reactivity Pathways and Catalytic Applications

This compound is a valuable precursor in a variety of chemical transformations, most notably the Fischer indole (B1671886) synthesis. wikipedia.orgnih.gov This classic reaction is used to produce the indole heterocyclic ring system, a common motif in many pharmaceuticals. wikipedia.org Future research will likely uncover new reactivity pathways and expand the catalytic applications of this compound and its derivatives.

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.com The use of this compound in this reaction can lead to the formation of indoles with specific substitution patterns that are of interest in medicinal chemistry. Research has shown that using the hydrochloride salt of the hydrazine (B178648) can improve yields and reduce decomposition in certain cases. researchgate.net

Beyond the Fischer indole synthesis, there are opportunities to explore other transformations. For example, the hydrazine moiety can participate in a range of cyclization and condensation reactions to form other heterocyclic systems. Future research could investigate:

Novel Cyclization Reactions: Designing new reaction cascades initiated by this compound to access novel heterocyclic scaffolds.

Asymmetric Catalysis: Developing chiral derivatives of 2,4,6-trimethylphenylhydrazine that can act as ligands or catalysts in asymmetric transformations.

Photoredox Catalysis: Investigating the potential for 2,4,6-trimethylphenylhydrazine to participate in photoredox-mediated reactions, a rapidly growing field in organic synthesis. rsc.org

The catalytic decomposition of hydrazine and its derivatives to produce hydrogen is another area of interest, with potential applications in energy storage. researchgate.net

Rational Design and Synthesis of New Functional Materials

The unique chemical structure of this compound, featuring both a reactive hydrazine group and a sterically hindered aromatic ring, makes it an interesting building block for the synthesis of new functional materials. The hydrazine moiety can be incorporated into polymeric structures or used to modify surfaces, imparting specific chemical properties.

Future research in this domain could focus on:

Functional Polymers: Incorporating 2,4,6-trimethylphenylhydrazine as a monomer or a functional group in polymers to create materials with tailored properties, such as thermal stability, conductivity, or specific binding capabilities.

Supramolecular Assemblies: Utilizing the hydrogen bonding capabilities of the hydrazine group to direct the self-assembly of molecules into well-defined supramolecular structures.

Surface Modification: Grafting 2,4,6-trimethylphenylhydrazine onto the surfaces of materials to alter their hydrophobicity, reactivity, or ability to coordinate with metal ions.

The development of such materials could have applications in areas ranging from drug delivery and sensor technology to catalysis and separations.

Integration of Data Science and Machine Learning for Predictive Synthesis and Reactivity

The fields of data science and machine learning are increasingly being applied to chemistry to accelerate discovery and optimization. For this compound, these computational tools can be leveraged to predict its reactivity, optimize its synthesis, and design new experiments.

Future research directions in this area include:

Predictive Reactivity Models: Developing machine learning models that can accurately predict the outcome of reactions involving this compound with a wide range of substrates and under various conditions. nih.gov This would enable chemists to screen potential reactions in silico before performing them in the lab, saving time and resources.

Synthesis Route Optimization: Using algorithms to analyze known synthetic pathways and propose novel, more efficient, and sustainable routes for the production of this compound.

Computational Mechanism Studies: Employing quantum chemical calculations to gain a deeper understanding of the reaction mechanisms involving this compound, which can guide the design of new catalysts and reaction conditions. nih.gov

The integration of experimental work with computational modeling will be crucial for unlocking the full potential of this compound in the years to come.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,4,6-Trimethylphenylhydrazine hydrochloride in a laboratory setting?

- Methodology : The synthesis typically involves reacting mesitylene (1,3,5-trimethylbenzene) with hydrazine in acidic conditions. A common approach is to dissolve mesitylene in hydrochloric acid and react it with hydrazine hydrate under controlled temperature (e.g., 0–5°C) to prevent over-substitution. The product is isolated via vacuum filtration and recrystallized using ethanol or methanol. Purity is verified by melting point analysis (≈185°C with decomposition) and HPLC .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

- Safety Protocol : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Store in a tightly sealed container in a cool, dry, ventilated area away from oxidizers. The compound is classified as toxic (H331, H302) and irritant (H315, H319); spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What analytical techniques are commonly employed to characterize the purity and structure of this compound?

- Analytical Workflow :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile/0.1 M HCl (70:30).

- Structural Confirmation :

- NMR : -NMR (DMSO-d6) shows characteristic peaks for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm).

- FT-IR : Stretching vibrations for N-H (3200–3400 cm) and C-Cl (600–800 cm).

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (CHNHCl, MW 186.69) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in Fischer indole synthesis reactions?

- Optimization Parameters :

- Stoichiometry : Use a 1:1.2 molar ratio of mesitylene to hydrazine to account for volatility losses.

- Catalysis : Add 1–2 mol% of ZnCl to enhance electrophilic substitution.

- Temperature Control : Maintain reaction at 0–5°C to suppress side products like diazonium salts.

- Workup : Extract the product with ethyl acetate and wash with brine to remove unreacted HCl .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing derivatives of this compound?

- Troubleshooting :

- Unexpected Peaks : Methyl groups may cause splitting in -NMR; use -NMR DEPT-135 to confirm quaternary carbons.

- Mass Spectrometry : Employ HRMS (ESI+) to detect molecular ions (e.g., [M+H] at m/z 187.1).

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What are the common side reactions or byproducts observed during synthesis, and how can they be mitigated?

- Side Reactions :

- Over-Substitution : Excess hydrazine may form bis-hydrazine derivatives. Limit reaction time to 4–6 hours.

- Oxidation : Hydrazine can oxidize to diazenes under aerobic conditions; use nitrogen purging.

Q. How does steric hindrance from the 2,4,6-trimethyl groups influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The methyl groups reduce electrophilicity at the aromatic ring, slowing reactions like diazo coupling. However, they enhance stability of intermediates in cyclization reactions (e.g., indole formation). Computational studies (DFT) can model steric effects on transition states .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Resolution :

- Solvent Variability : Solubility in water is pH-dependent (freely soluble in 0.1 M HCl but precipitates in neutral buffers).

- Documentation : Compare experimental conditions (e.g., temperature, ionic strength) with literature sources. Validate using UV-Vis spectroscopy to detect dissolved species .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point | ≈185°C (dec.) | |

| HPLC Retention Time | 8.2 min (C18, ACN/0.1 M HCl) | |

| -NMR (DMSO-d6) | δ 2.2–2.5 (s, 9H, CH3) | |

| Recommended Storage | 2–8°C in desiccator |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro